4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide
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Overview
Description
4-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a compound that features a thiophene ring, an oxane ring, and a carboxamide group Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Oxane Ring Formation: The oxane ring can be formed through the cyclization of diols with appropriate leaving groups.
Carboxamide Formation: The carboxamide group is introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)phenol: Contains a thiophene ring and a phenol group.
4-Thiophen-2-ylbenzoic acid: Contains a thiophene ring and a benzoic acid group.
Methyl 4-(thiophen-2-yl)benzoate: Contains a thiophene ring and a benzoate ester group.
Uniqueness
4-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is unique due to the presence of both an oxane ring and a carboxamide group, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-thiophen-2-yl-N-(thiophen-2-ylmethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(16-11-12-3-1-9-19-12)15(5-7-18-8-6-15)13-4-2-10-20-13/h1-4,9-10H,5-8,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTYOVZZBAVDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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